2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one” is a chemical compound that has been studied for its potential applications in the field of medicinal chemistry . It is a derivative of thieno[3,2-d]pyrimidine, a heterocyclic compound that has been of interest due to its wide range of biological activities .
Synthesis Analysis
The synthesis of “2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one” and its derivatives often involves the use of the Petasis reaction . The development of synthesized compounds is justified through the study of H1 NMR, C13 NMR, and mass spectra .Molecular Structure Analysis
The molecular structure of “2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one” and its derivatives has been validated by single crystal X-ray diffraction analysis .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one” are complex and involve multiple steps . The exact reactions would depend on the specific synthesis method used.Applications De Recherche Scientifique
Anticancer Research
2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one and its derivatives have been explored primarily for their potential in anticancer therapy. These compounds have shown promise as protein tyrosine kinase inhibitors, which are crucial in the treatment of various cancers. For instance, thieno[3,2-d]pyrimidines incorporated with a piperazine unit have been designed and synthesized based on the structure of protein tyrosine kinase inhibitors, highlighting their potential as anticancer agents (H. Min, 2012). Additionally, derivatives of this compound have demonstrated significant antiproliferative activity against human cancer cell lines, which could be a stepping stone for the development of new anticancer drugs (L. Mallesha et al., 2012).
Inhibitor Research
Research into thieno[3,2-d]pyrimidine derivatives has also uncovered their potential as inhibitors of various biological pathways. For example, they have been identified as inhibitors of the phosphatidylinositol 3-kinase/mammalian target of rapamycin, two key components of the PI3K pathway involved in cancer development (L. Salphati et al., 2012). This highlights their potential in targeted cancer therapies. Moreover, these compounds have been evaluated as vascular endothelial growth factor receptor inhibitors, particularly for treating metastatic breast cancer (Yang Li et al., 2021).
Metabolism and Pharmacokinetics
Studies have also focused on understanding the metabolism and pharmacokinetics of these compounds. For instance, the metabolism of flumatinib, a novel antineoplastic tyrosine kinase inhibitor, was studied in chronic myelogenous leukemia patients to understand the main metabolic pathways after oral administration (Aishen Gong et al., 2010). Such studies are crucial for optimizing the therapeutic use of these compounds.
Propriétés
IUPAC Name |
2-(piperazin-1-ylmethyl)-3H-thieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4OS/c16-11-10-8(1-6-17-10)13-9(14-11)7-15-4-2-12-3-5-15/h1,6,12H,2-5,7H2,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHZFTJXLSQMPK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CC2=NC3=C(C(=O)N2)SC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(piperazin-1-ylmethyl)thieno[3,2-d]pyrimidin-4(3H)-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.